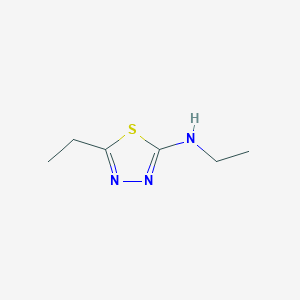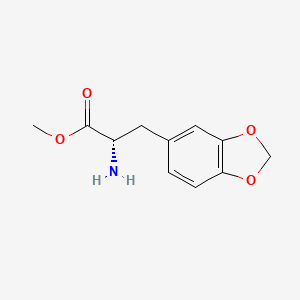
methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate typically involves the esterification of the corresponding amino acid. One common method involves the reaction of (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of alternative catalysts and solvents that are more environmentally friendly may also be explored to enhance the sustainability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxo derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted amino esters.
Applications De Recherche Scientifique
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The benzodioxole ring is known to interact with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl (2S)-2-amino-3-(1,3-benzodioxol-4-yl)propanoate
- Methyl (2S)-2-amino-3-(1,3-benzodioxol-6-yl)propanoate
Uniqueness
Methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate is unique due to the specific position of the benzodioxole ring, which can influence its chemical reactivity and biological activity
Propriétés
Numéro CAS |
272784-77-7 |
|---|---|
Formule moléculaire |
C11H13NO4 |
Poids moléculaire |
223.22 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(1,3-benzodioxol-5-yl)propanoate |
InChI |
InChI=1S/C11H13NO4/c1-14-11(13)8(12)4-7-2-3-9-10(5-7)16-6-15-9/h2-3,5,8H,4,6,12H2,1H3/t8-/m0/s1 |
Clé InChI |
NVFBZYNRLBVZAG-QMMMGPOBSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=CC2=C(C=C1)OCO2)N |
SMILES canonique |
COC(=O)C(CC1=CC2=C(C=C1)OCO2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


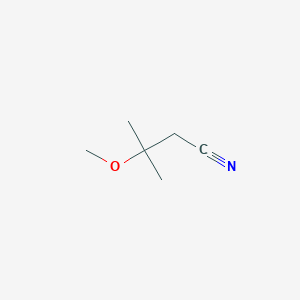
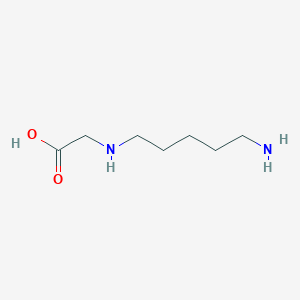
![(1R,2R,4S)-2-(Pyrimidin-5-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B13115524.png)
![2-[(4-Ethyl-5-propyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid](/img/structure/B13115527.png)



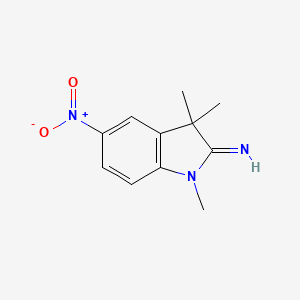
![2-Chlorothieno[3,2-d]pyrimidine-6-carbaldehyde](/img/structure/B13115562.png)


